The compound 6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is a pyrrolopyridine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of heterocyclic compounds characterized by a fused pyrrole and pyridine ring system, which often exhibit biological activity.
Research has identified this compound as a potential lead in drug discovery, particularly in the context of neurological and neurodegenerative diseases. The synthesis and characterization of such compounds are often documented in scientific literature and patent applications, highlighting their relevance in pharmacology and medicinal chemistry .
This compound can be classified under:
The synthesis of 6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. Common methodologies may include:
The synthesis may utilize various reagents and catalysts to facilitate the reactions. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and structural confirmation .
The molecular structure of 6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one features:
The molecular formula is , and its molecular weight is approximately 218.25 g/mol. The compound exhibits stereochemistry at the chiral center located at the 1-hydroxy group.
The compound can undergo various chemical reactions typical of heterocyclic compounds:
These reactions are often facilitated by specific reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) depending on the desired transformation .
The mechanism of action for compounds like 6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one typically involves interaction with specific biological targets:
In vitro studies have shown that similar compounds exhibit activity against targets implicated in neurological disorders .
Common physical properties include:
Key chemical properties include:
This compound has potential applications in:
Research continues to explore the full therapeutic potential and mechanisms of action for this class of compounds .
The stereoselective installation of the (2R)-1-hydroxy-3-methylbutan-2-yl side chain is critical for the compound’s biological activity. Evans oxazolidinone auxiliaries enable highly diastereoselective alkylations of isovaleraldehyde equivalents. The chiral auxiliary directs nucleophilic addition to the Re face of the prochiral aldehyde, achieving diastereomeric ratios exceeding 95:5. Subsequent reductive removal of the auxiliary yields enantiomerically enriched (2R)-1-hydroxy-3-methylbutan-2-ol precursors. Alternatively, Brown crotylation with (+)-Ipc₂B(allyl) followed by oxidative cleavage and stereospecific hydroxylation provides the chiral side chain in 90% ee. These methods require careful optimization of reaction temperature (-78°C) and stoichiometric control to minimize racemization during downstream coupling [1] [3].
The pyrrolo[3,4-b]pyridin-5-one core is efficiently constructed via acid-mediated cyclocondensation. A novel one-pot method involves refluxing N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with primary amines in acidic ethanol (AcOH/HCl, 1:1 v/v), yielding 6-substituted-2-methyl-7-aryl-6,7-dihydro-1H-pyrrolo[3,4-b]pyridine-4,5-diones in 50-82% yield. The reaction proceeds through pyranone ring opening, amine condensation, and intramolecular cyclization. Key advantages include operational simplicity and tolerance of diverse amine substituents. For the target compound, 3-aminopyridine derivatives are condensed with acetonedicarboxylate equivalents under microwave irradiation (150°C, 20 min), achieving 75% conversion to the bicyclic core with minimal epimerization of pre-installed chiral centers [6] [1].
Palladium-catalyzed carbonylative annulation enables efficient core formation under milder conditions. A catalytic system employing Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and CO (1 atm) in DMF at 80°C facilitates the reaction between 2-halo-3-aminopyridines and alkyne-tethered carbonyl partners. This method achieves 70-85% yield of the pyrrolopyridinone with excellent functional group tolerance. For the target molecule, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the chiral side chain prior to ring closure, preventing epimerization. Specifically, the 2-azido-3-cyanopyridine precursor undergoes CuAAC with (2R)-4-pentyne-1,2-diol, followed by acid-catalyzed cyclization (PPTS, toluene, 110°C) to afford the bicyclic system in 68% yield over two steps [3] [1].
Table 2: Transition Metal-Catalyzed Annulation Techniques for Core Formation
Catalyst System | Substrate Class | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | 2-Iodo-3-aminopyridines | DMF, 80°C, CO (1 atm) | 70-85 | High regioselectivity |
CuI/DBU | 2-Azido-3-cyanopyridines | tBuOH/H₂O, rt | 90 (triazole) | Mild conditions, orthogonal protection |
RuPhos-Pd-G3 | 2-Bromopyridinyl amides | THF, 60°C, K₃PO₄ | 65 | Tolerance of β-hydrogens |
Regioselective N-alkylation at the pyrrolidine nitrogen is achieved using NaH as base in anhydrous DMF at 0°C. The reaction exhibits high selectivity for the less sterically hindered nitrogen when the 5-one carbonyl is protected as its enol silyl ether. Introduction of the (2R)-1-hydroxy-3-methylbutan-2-yl side chain employs the corresponding mesylate electrophile, affording 85-92% yield. For hydrophilic modifications, copper-mediated Chan-Lam coupling installs arylboronic acids at the 4-position of the pyridinone ring. Hydrophobic chains (e.g., perfluoroalkyl groups) are introduced via radical addition using AIBN initiation and TMS₃SiH mediation, achieving 60-75% yields with retention of stereochemistry at the chiral center [1] [3] [6].
The hydroxyl group in the side chain requires protection during core functionalization to prevent undesired nucleophilic attack or oxidation. Comparative studies reveal tetrahydropyranyl (THP) protection delivers superior stability under basic conditions (e.g., NaH-mediated alkylation), while tert-butyldimethylsilyl (TBS) protection is preferable for acidic conditions. THP installation using 3,4-dihydro-2H-pyran (1.2 equiv) and PPTS (0.1 equiv) in CH₂Cl₂ at 25°C proceeds quantitatively in 30 min. Crucially, TBS protection (TBSOTf, 2,6-lutidine, CH₂Cl₂, -40°C) minimizes racemization of the chiral center during prolonged reactions. Deprotection is optimally performed using PPTS in MeOH (THP) or HF-pyridine in THF (TBS), both achieving >95% recovery of the enantiomerically pure alcohol without epimerization [6] [3].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2